GSK3494245: A Novel Leishmania Proteasome Inhibitor for Visceral Leishmaniasis
GSK3494245: A Novel Leishmania Proteasome Inhibitor for Visceral Leishmaniasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical candidate GSK3494245, a potent and selective inhibitor of the Leishmania proteasome for the treatment of visceral leishmaniasis (VL). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Core Concepts and Mechanism of Action
GSK3494245 is a small molecule inhibitor that demonstrates significant promise as an oral therapeutic for VL, a parasitic disease caused by Leishmania donovani and Leishmania infantum. The compound emerged from a drug discovery program that repurposed hits from a screen against the related parasite Trypanosoma cruzi.[1][2]
The primary mechanism of action of GSK3494245 is the potent and selective inhibition of the chymotrypsin-like (CT-L) activity of the Leishmania 20S proteasome.[1][2] This enzymatic activity is catalyzed by the β5 subunit of the proteasome, a multi-subunit complex essential for protein degradation and cellular homeostasis in eukaryotes.[3][4] Inhibition of the proteasome leads to the accumulation of polyubiquitinated proteins, cell cycle arrest in the G2/M phase, and ultimately, parasite death.[1]
High-resolution cryogenic electron microscopy (cryo-EM) studies have revealed that GSK3494245 binds to a previously undiscovered inhibitor site located between the β4 and β5 proteasome subunits.[1][3] This binding induces a pocket that is exploited by the inhibitor. The selectivity of GSK3494245 for the parasite proteasome over the human ortholog is attributed to divergence in the amino acid residues within this binding pocket, particularly in the β4 subunit.[1]
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Caption: Mechanism of GSK3494245 action in Leishmania.
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK3494245, including its in vitro efficacy, selectivity, and in vivo efficacy.
Table 1: In Vitro Activity of GSK3494245
| Assay | Species/Cell Line | Endpoint | Value | Reference |
| Proteasome Inhibition (CT-L) | L. donovani (wild-type) | IC50 | 0.16 µM | [1] |
| Proteasome Inhibition (CT-L) | L. tarentolae | - | Correlates well with L. donovani | [1] |
| Intramacrophage Amastigotes | L. donovani in THP-1 cells | EC50 | 5.7 µM | [1] |
| Promastigotes | L. donovani | EC50 | 14 nM | [1] |
| Promastigotes | L. tarentolae | EC50 | 40 nM | [1] |
Table 2: Selectivity Profile of GSK3494245
| Assay | Target | Endpoint | Value | Selectivity Fold (Human/Leishmania) | Reference |
| Proteasome Inhibition (CT-L) | Human 26S Proteasome (purified) | IC50 | 13 µM | ~81 | [1] |
| Proteasome Inhibition (CT-L) | Human Proteasome (THP-1 extracts) | IC50 | 40 µM | ~250 | [1] |
| Cytotoxicity | Human THP-1 cells | EC50 | > 50 µM | > 8.7 (vs. Ld amastigotes) | [1] |
Table 3: In Vivo Efficacy of GSK3494245 in a Mouse Model of Visceral Leishmaniasis (L. donovani)
| Dose | Administration | Efficacy (% reduction in parasite burden) | P-value | Reference |
| 3 mg/kg | Oral, twice daily for 10 days | > 95% | P = 0.0441 | [5] |
| 10 mg/kg | Oral, twice daily for 10 days | > 95% | P = 0.0037 | [5] |
| 25 mg/kg | Oral, twice daily for 10 days | > 95% | P < 0.0001 | [1][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of GSK3494245.
Leishmania Proteasome Chymotrypsin-Like (CT-L) Activity Assay
This protocol is adapted from methodologies used for assessing proteasome inhibition.[1]
Objective: To determine the inhibitory activity of GSK3494245 against the chymotrypsin-like activity of the Leishmania proteasome.
Materials:
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Leishmania donovani promastigotes
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Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM ATP, 5 mM MgCl2, 10% glycerol)
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Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay Kit (Promega) or similar fluorogenic substrate (e.g., Suc-LLVY-AMC)
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GSK3494245
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384-well microplates
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Plate reader (luminometer or fluorometer)
Procedure:
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Preparation of Leishmania Lysate:
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Harvest logarithmic phase L. donovani promastigotes by centrifugation.
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Wash the cell pellet with ice-cold PBS.
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Resuspend the pellet in lysis buffer and lyse the cells by sonication or freeze-thaw cycles.
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Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteasome.
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Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
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Assay Setup:
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Prepare serial dilutions of GSK3494245 in a suitable solvent (e.g., DMSO).
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In a 384-well plate, add the Leishmania lysate (e.g., 5 µg protein per well).
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Add the GSK3494245 dilutions to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., bortezomib).
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Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
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-
Measurement of Proteasome Activity:
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Add the proteasome substrate (e.g., Suc-LLVY-aminoluciferin from the Proteasome-Glo™ kit) to each well.
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Incubate the plate at room temperature for 10-15 minutes to allow for substrate cleavage.
-
Measure the luminescence or fluorescence using a plate reader.
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-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of GSK3494245 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
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Caption: Workflow for the Leishmania proteasome activity assay.
Intramacrophage Amastigote Viability Assay
This protocol is based on standard methods for assessing the activity of compounds against the intracellular stage of Leishmania.[1]
Objective: To determine the efficacy of GSK3494245 against L. donovani amastigotes residing within a host macrophage cell line.
Materials:
-
THP-1 human monocytic cell line
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Leishmania donovani promastigotes
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RPMI-1640 medium supplemented with fetal bovine serum (FBS)
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Phorbol 12-myristate 13-acetate (PMA)
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GSK3494245
-
96-well plates
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Microscope with imaging system
Procedure:
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Differentiation of THP-1 Cells:
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Seed THP-1 cells in a 96-well plate at a suitable density.
-
Induce differentiation into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48-72 hours.
-
Wash the cells to remove PMA and non-adherent cells.
-
-
Infection of Macrophages:
-
Infect the differentiated THP-1 cells with stationary-phase L. donovani promastigotes at a specific multiplicity of infection (e.g., 10:1 parasites to macrophages).
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the cells to remove extracellular parasites.
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-
Drug Treatment:
-
Prepare serial dilutions of GSK3494245.
-
Add the compound dilutions to the infected macrophages.
-
Incubate for a defined period (e.g., 72 hours).
-
-
Assessment of Parasite Viability:
-
Fix the cells with methanol and stain with Giemsa.
-
Quantify the number of amastigotes per 100 macrophages by light microscopy.
-
Alternatively, use a high-content imaging system for automated quantification.
-
-
Data Analysis:
-
Calculate the percentage of parasite inhibition for each drug concentration compared to the untreated control.
-
Determine the EC50 value by plotting the data and fitting to a dose-response curve.
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In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis
This protocol outlines a general procedure for evaluating the in vivo efficacy of antileishmanial compounds in a murine model.[1][5]
Objective: To assess the therapeutic efficacy of GSK3494245 in a mouse model of established VL.
Materials:
-
BALB/c mice
-
Leishmania donovani amastigotes (isolated from the spleen of an infected hamster)
-
GSK3494245 formulation for oral administration
-
Miltefosine (positive control)
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Vehicle control
Procedure:
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Infection of Mice:
-
Infect BALB/c mice intravenously with L. donovani amastigotes (e.g., 2 x 10^7 amastigotes per mouse).
-
Allow the infection to establish for a specific period (e.g., 14 days).
-
-
Drug Administration:
-
Randomly assign the infected mice to treatment groups (vehicle control, GSK3494245 at different doses, and miltefosine).
-
Administer the compounds orally, for example, twice daily for 10 consecutive days.
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-
Evaluation of Parasite Burden:
-
At a set time point after the last treatment (e.g., 28 days post-infection), euthanize the mice.
-
Aseptically remove the livers and spleens.
-
Prepare Giemsa-stained impression smears of the liver and spleen.
-
Determine the parasite burden by microscopy, expressed as Leishman-Donovan Units (LDU), calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.
-
-
Data Analysis:
-
Calculate the mean LDU for each treatment group.
-
Determine the percentage of parasite inhibition for each treatment group relative to the vehicle control group.
-
Perform statistical analysis (e.g., t-test) to assess the significance of the observed reductions in parasite burden.
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Resistance and Selectivity
Resistance Mechanisms
Leishmania strains resistant to GSK3494245 have been generated in vitro.[4] These resistant parasites harbor mutations in the genes encoding the β4 and β5 subunits of the proteasome, specifically at the interface where the drug binds.[4][6] This provides strong genetic validation for the proteasome as the target of GSK3494245.
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Caption: Logical flow of GSK3494245 resistance mechanism.
Selectivity
GSK3494245 exhibits a significant selectivity for the Leishmania proteasome over the human proteasome, with selectivity ratios of approximately 81-fold and 250-fold for the purified human 26S proteasome and proteasome in THP-1 cell extracts, respectively.[1] This selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile. The structural basis for this selectivity lies in the amino acid differences between the parasite and human proteasome at the drug-binding site.[1]
Conclusion
GSK3494245 is a promising preclinical candidate for the oral treatment of visceral leishmaniasis. Its novel mechanism of action, potent in vitro and in vivo efficacy, and significant selectivity for the parasite proteasome make it a valuable asset in the fight against this neglected tropical disease. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of this and other related proteasome inhibitors. Although development of GSK3494245 was discontinued after Phase I trials in healthy volunteers due to its pharmacokinetic profile, the research provides a valuable blueprint for targeting the Leishmania proteasome.[7]
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An RNA Interference (RNAi) Toolkit and Its Utility for Functional Genetic Analysis of Leishmania (Viannia) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. A short-term method to evaluate anti-leishmania drugs by inhibition of stage differentiation in Leishmania mexicana using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
